molecular formula C17H20N2O2S2 B2675097 N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2034305-45-6

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2675097
CAS No.: 2034305-45-6
M. Wt: 348.48
InChI Key: RHVQBVQYJGEQFK-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiazole-4-carboxamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a tetrahydropyran ring (a six-membered ring with one oxygen atom and five carbon atoms), and a thiazole ring (a five-membered ring containing one sulfur atom and one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures (phenyl, tetrahydropyran, and thiazole). Each of these rings would have its own specific properties and behaviors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds. Tetrahydropyran is a colorless volatile liquid .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis and chemical properties of thiazole derivatives and their potential as precursors for various heterocyclic compounds. For example, studies have demonstrated the synthesis of thiazole-aminopiperidine hybrid analogues showing activity against Mycobacterium tuberculosis, highlighting the potential of thiazole derivatives in developing new therapeutic agents (Jeankumar et al., 2013). Similarly, the development of new variants of the Migita reaction for carbon−sulfur bond formation utilized in drug candidate synthesis underscores the importance of thiazole derivatives in medicinal chemistry (Norris & Leeman, 2008).

Antimicrobial and Anti-inflammatory Activities

Several studies have synthesized new thiazole-based compounds and evaluated their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. These compounds have shown promising results against a variety of pathogens and inflammation models, suggesting their potential for developing new treatments for infectious diseases and inflammatory conditions (Abdel-Wahab et al., 2012).

Anticancer Activities

Research into thiazole derivatives has also extended to the evaluation of their anticancer properties. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed compounds with potent anti-tumor activities against hepatocellular carcinoma cell lines, showcasing the potential of thiazole derivatives as anticancer agents (Gomha et al., 2016).

Enzymatic Activity Modulation

Thiazole and pyrazolopyrimidine derivatives have been explored for their ability to modulate enzymatic activities, which could have implications for therapeutic applications. Some compounds have demonstrated the potential to increase the reactivity of cellobiase, an enzyme involved in the breakdown of cellulose, indicating their utility in biochemical research and potential therapeutic applications (Abd & Gawaad, 2008).

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c20-16(18-8-11-22-14-6-9-21-10-7-14)15-12-23-17(19-15)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVQBVQYJGEQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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